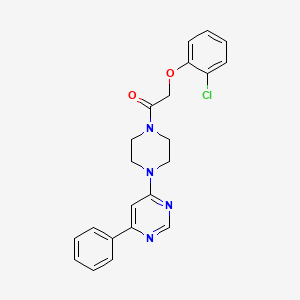

2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)29-15-22(28)27-12-10-26(11-13-27)21-14-19(24-16-25-21)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVABRQDLMHIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-Chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

Formation of 2-(2-Chlorophenoxy)ethanol: This involves the reaction of 2-chlorophenol with ethylene oxide under basic conditions.

Synthesis of 6-Phenylpyrimidin-4-amine: This can be synthesized through the reaction of benzaldehyde with guanidine in the presence of a base.

Formation of 4-(6-Phenylpyrimidin-4-yl)piperazine: This involves the reaction of 6-phenylpyrimidin-4-amine with piperazine under reflux conditions.

Final Coupling Reaction: The final step involves the reaction of 2-(2-chlorophenoxy)ethanol with 4-(6-phenylpyrimidin-4-yl)piperazine in the presence of a dehydrating agent such as thionyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and activities:

Key Observations :

Heterocyclic Substituents: The target compound’s phenylpyrimidine group (vs. pyridazine in or oxadiazole in ) may enhance DNA/RNA binding due to pyrimidine’s planar structure and hydrogen-bonding capacity.

Hydroxyethylpiperazine in improves solubility but may reduce blood-brain barrier penetration compared to the target’s unmodified piperazine .

Biological Activity Trends: Piperazine-ethanone derivatives with chlorophenyl or pyrimidine groups (e.g., ) often exhibit kinase inhibition or antitumor activity. The cyclopropyl-oxadiazole in could enhance metabolic resistance, extending half-life in vivo .

Physicochemical Properties

- Molecular Weight : All analogues fall within 360–440 Da, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a chlorophenoxy group and a piperazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a study synthesized various piperazine derivatives and assessed their antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives exhibited significant antimicrobial effects comparable to standard drugs such as ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity (Zone of Inhibition) | Comparison Standard |

|---|---|---|

| Compound 3 | 15 mm | Ciprofloxacin |

| Compound 8 | 14 mm | Fluconazole |

| Compound 11 | 13 mm | Ciprofloxacin |

Anticancer Activity

In terms of anticancer potential, compounds similar to This compound have been evaluated through MTT assays. One study found that certain synthesized compounds demonstrated promising anticancer activity against various cancer cell lines, although they were less effective than established chemotherapeutics like 5-fluorouracil .

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| Compound 5 | 25 µM | 5-Fluorouracil (10 µM) |

| Compound 7 | 30 µM | Tomudex (15 µM) |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of DNA Synthesis : The presence of the pyrimidine ring suggests potential interference with nucleic acid synthesis, which is crucial for cell division in both microbial and cancer cells.

- Receptor Modulation : The piperazine moiety may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

- Cell Membrane Disruption : The chlorophenoxy group can affect cell membrane integrity, leading to increased permeability and subsequent cell death in microbial cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including those structurally similar to This compound . The study utilized molecular docking techniques to predict binding affinities and interactions within target proteins associated with cancer pathways. Compounds demonstrated favorable docking scores, suggesting their potential as lead compounds for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.